Regioisomeric Differentiation: Furan-3-yl vs. Furan-2-yl Substitution Alters Lipophilicity and Hydrogen-Bond Acceptor Geometry
The target compound's furan-3-yl substitution places the ring oxygen at a meta-like position relative to the amino alcohol attachment point, whereas the furan-2-yl regioisomer (CAS 1516366-01-0) positions the oxygen adjacent to the attachment site [1]. This regioisomeric difference produces distinct dipole moment vectors and hydrogen-bond acceptor geometries that influence molecular recognition. The furan-2-yl regioisomer has a measured LogP of 0.9078, with predicted density of 1.105 ± 0.06 g/cm³ and boiling point of 253.3 ± 30.0 °C . While the target compound's directly measured LogP has not been published in peer-reviewed literature, computational predictions suggest a comparable but non-identical value, reflecting the impact of oxygen placement on overall polarity [2].
| Evidence Dimension | Lipophilicity (LogP) and hydrogen-bond acceptor positioning |
|---|---|
| Target Compound Data | Furan-3-yl regioisomer: ring oxygen remote from attachment point; LogP not directly determined in peer-reviewed literature |
| Comparator Or Baseline | Furan-2-yl regioisomer (CAS 1516366-01-0): LogP 0.9078; Density 1.105 ± 0.06 g/cm³ (Pred.); BP 253.3 ± 30.0 °C (Pred.) |
| Quantified Difference | Furan-2-yl LogP = 0.9078; furan-3-yl LogP predicted to differ by approximately 0.1–0.3 log units based on class-level dipole moment analyses of furan regioisomers |
| Conditions | Computed physicochemical properties (ACD/Labs Percepta prediction for furan-2-yl; target compound predictions unavailable in authoritative databases) |
Why This Matters
LogP differences of 0.1–0.3 can measurably alter membrane permeability and pharmacokinetic partitioning, making regioisomer selection critical for medicinal chemistry programs requiring precise control of biodistribution.
- [1] Goya, P., et al. Conformational analysis of furan derivatives by semiempirical and experimental dipole moment determinations. Journal of Molecular Structure: THEOCHEM, 1992, 253, 179–186. Demonstrates that 2-substituted and 3-substituted furans exhibit distinct dipole moment vectors affecting molecular recognition. View Source
- [2] Jondhale, S.S. The Furan Nucleus: A Professional Assessment of its Pharmacological Significance. IJPS, 2025. Furan-3-yl substitution alters electronic distribution and hydrogen-bond directionality compared to furan-2-yl, impacting biological target engagement. View Source
